Begacestat - 769169-27-9

Begacestat

Catalog Number: EVT-261241
CAS Number: 769169-27-9
Molecular Formula: C9H8ClF6NO3S2
Molecular Weight: 391.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Begacestat (GSI-953) is a synthetically derived, potent, and selective γ-secretase inhibitor (GSI) developed by Wyeth (now Pfizer) for the potential treatment of Alzheimer's disease. [, ] It is classified as a second-generation GSI, exhibiting improved selectivity for inhibiting the cleavage of amyloid precursor protein (APP) over Notch. [, ] Begacestat has been extensively studied in preclinical models and has undergone Phase I clinical trials, demonstrating promising results in reducing amyloid-beta (Aβ) levels in both animals and humans. [, ]

Future Directions
  • Optimizing GSI Selectivity: Further research could focus on enhancing the selectivity of Begacestat and other GSIs to minimize potential side effects associated with Notch inhibition. []
  • Investigating Long-Term Effects: Longitudinal studies are required to assess the long-term efficacy and safety of Begacestat in treating Alzheimer's disease. [, ]
  • Combination Therapies: Exploring the synergistic potential of Begacestat with other therapeutic modalities, such as disease-modifying agents or stem cell therapy, may offer more effective treatment strategies for Alzheimer's disease. []
  • Understanding Mechanisms of Resistance: Research into potential mechanisms of resistance to Begacestat and other GSIs is crucial for developing strategies to overcome treatment resistance and improve clinical outcomes. []

GSI-953

  • Compound Description: GSI-953 is another name for Begacestat. It is a thiophene sulfonamide-based γ-secretase inhibitor (GSI) that demonstrates selectivity for inhibiting amyloid precursor protein (APP) cleavage over Notch cleavage. [, ]
  • Relevance: GSI-953 is the same compound as Begacestat and is used interchangeably in the literature. [, ]

Compound 1

  • Compound Description: Compound 1 represents an early hit identified through high-throughput screening (HTS) that led to the development of Begacestat. While the specific structure of Compound 1 is not provided in the abstracts, it serves as a starting point for structure-activity relationship (SAR) studies. []
  • Relevance: Compound 1 represents an early lead compound that was structurally optimized to develop Begacestat. []

Compound 2

  • Compound Description: Similar to Compound 1, Compound 2 represents another early hit from HTS that contributed to the development of Begacestat. The specific structure is not disclosed in the abstracts. []
  • Relevance: Compound 2 represents another early lead compound that was structurally optimized to develop Begacestat. []

GSI 9

  • Relevance: GSI 9 is a structurally related compound and a direct precursor to Begacestat, sharing a similar core structure but differing in the substitution pattern, particularly the replacement of methyl groups with trifluoromethyl groups in Begacestat for improved metabolic stability. []

Compound 10

  • Compound Description: Compound 10 is an analog of GSI 9 with improved metabolic stability. It was designed by replacing the metabolically labile methyl groups in GSI 9 with trifluoromethyl groups. This modification resulted in enhanced in vivo potency compared to GSI 9. []
  • Relevance: Compound 10 is a structurally related analog of Begacestat, showcasing the importance of incorporating trifluoromethyl groups for enhancing metabolic stability and in vivo potency. []

Donepezil

  • Compound Description: Donepezil is a medication used to treat Alzheimer's disease. It functions as an acetylcholinesterase inhibitor. In a study comparing various potential neuroprotective agents, donepezil was included as a reference compound for AChE inhibition but was found to be less effective than quercetin and caffeine in protecting neurons from degeneration. []
  • Relevance: Donepezil serves as a comparison compound, highlighting the potential of Begacestat and other GSIs as disease-modifying agents for Alzheimer's disease by targeting Aβ production, unlike donepezil's symptomatic relief through AChE inhibition. []

Semagacestat

  • Relevance: Semagacestat represents another GSI investigated for Alzheimer's disease but with a different pharmacological profile and clinical outcome compared to Begacestat. []
  • Compound Description: Avagacestat is another γ-secretase inhibitor that has been investigated in clinical trials for Alzheimer's disease. It is mentioned in the context of comparing in vivo Aβ inhibition profiles of different GSIs. []
  • Relevance: Avagacestat is another GSI investigated for Alzheimer's disease, providing a comparative context for the in vivo activity and properties of Begacestat. []
  • Compound Description: ELND006 is a potent and metabolically stable γ-secretase inhibitor designed to be selective for Aβ generation over Notch. It successfully entered human clinical trials and demonstrated the ability to lower Aβ levels in the cerebrospinal fluid (CSF) of healthy volunteers. []
  • Relevance: ELND006 shares structural similarities with Begacestat and represents a successful example of designing a metabolically stable GSI, highlighting the importance of optimizing pharmacokinetic properties in drug development for Alzheimer's disease. []
  • Compound Description: ELND007 is another potent and metabolically stable γ-secretase inhibitor, similar to ELND006, designed to be selective for Aβ generation over Notch. It also successfully entered human clinical trials and demonstrated favorable in vivo characteristics. []
  • Relevance: ELND007, like ELND006, shares structural features with Begacestat and represents another successful case of developing a metabolically stable and selective GSI, emphasizing the structure-activity relationships crucial for potent and safe GSIs. []
Overview

Begacestat, also known as GSI-953, is a novel compound developed as a selective inhibitor of gamma-secretase, an enzyme critical in the processing of amyloid precursor protein. This processing leads to the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Begacestat is classified as a thiophene sulfonamide and is designed to inhibit the cleavage of amyloid precursor protein while sparing Notch signaling, which is crucial for various cellular functions.

Source and Classification

Begacestat was developed by Eli Lilly and Company and has been studied extensively for its potential therapeutic applications in Alzheimer's disease. It belongs to the class of gamma-secretase inhibitors that target the enzymatic pathway responsible for generating amyloid-beta peptides. The compound is characterized by its unique chemical structure, which contributes to its selective inhibition profile.

Synthesis Analysis

The synthesis of Begacestat involves several key steps, primarily focusing on modifying existing chemical frameworks to enhance stability and selectivity. The compound is derived from a hexafluorinated derivative of valine with a sulfonyl group attached to the nitrogen atom. The synthetic pathway includes the following methods:

  1. Starting Materials: The synthesis begins with valine derivatives and other reagents that facilitate the introduction of fluorinated groups.
  2. Reactions: Key reactions involve carbonyl trifluoromethylative amination, which allows for the introduction of trifluoromethyl groups into the molecular structure, enhancing stability.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and isolation of the desired compound.
Molecular Structure Analysis

The molecular structure of Begacestat can be represented by its chemical formula, which highlights its complex arrangement:

  • Chemical Formula: C14_{14}H12_{12}F6_{6}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 396.31 g/mol

The structure features a thiophene ring that contributes to its pharmacological properties, along with multiple fluorine atoms that enhance lipophilicity and metabolic stability. The sulfonamide group plays a crucial role in its interaction with gamma-secretase.

Chemical Reactions Analysis

Begacestat undergoes specific chemical reactions that are essential for its function as an inhibitor:

  1. Inhibition Mechanism: Begacestat binds to the active site of gamma-secretase, preventing it from cleaving amyloid precursor protein into amyloid-beta peptides.
  2. Selectivity: The design allows for selective inhibition of amyloid precursor protein cleavage over Notch cleavage, minimizing potential side effects associated with Notch signaling disruption.
  3. Stability Reactions: The presence of fluorinated groups enhances resistance to metabolic degradation, ensuring prolonged activity in biological systems.
Mechanism of Action

The mechanism by which Begacestat operates involves several key processes:

  1. Binding: Upon administration, Begacestat binds to the gamma-secretase complex, specifically targeting presenilin-1, a critical component of this enzyme.
  2. Inhibition: This binding inhibits the enzymatic activity responsible for cleaving amyloid precursor protein, thereby reducing the formation of amyloid-beta peptides.
  3. Impact on Amyloid Levels: Preclinical studies have demonstrated that treatment with Begacestat leads to decreased levels of amyloid-beta in both plasma and cerebrospinal fluid, indicating its efficacy in altering disease pathology.
Physical and Chemical Properties Analysis

Begacestat exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which affects its bioavailability.
  • Stability: The compound shows good stability under physiological conditions due to the incorporation of fluorinated groups.
  • pH Sensitivity: It may exhibit different solubility profiles depending on pH levels, influencing its absorption and distribution within biological systems.

These properties are crucial for determining optimal dosing regimens and delivery methods.

Applications

Begacestat has been primarily researched for its potential use in treating Alzheimer's disease by targeting amyloid-beta production:

  1. Clinical Trials: It has undergone various phases of clinical trials aimed at assessing its safety and efficacy in humans.
  2. Preclinical Models: Studies in transgenic mouse models have shown promising results in reducing amyloid plaque deposition and lowering brain amyloid levels.
  3. Future Directions: Ongoing research aims to further elucidate its pharmacodynamics and explore combination therapies that may enhance its therapeutic effects while minimizing side effects associated with gamma-secretase inhibition.

Properties

CAS Number

769169-27-9

Product Name

Begacestat

IUPAC Name

5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide

Molecular Formula

C9H8ClF6NO3S2

Molecular Weight

391.7 g/mol

InChI

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1

InChI Key

PSXOKXJMVRSARX-SCSAIBSYSA-N

SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GSI-953; GSI953; GSI 953; Begacestat

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.